molecular formula C6H3ClN2O B1660180 6-Chloro-3-hydroxypicolinonitrile CAS No. 727736-70-1

6-Chloro-3-hydroxypicolinonitrile

Cat. No.: B1660180
CAS No.: 727736-70-1
M. Wt: 154.55
InChI Key: RAICBBLNRBJZFX-UHFFFAOYSA-N
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Description

6-Chloro-3-hydroxypicolinonitrile is a useful research compound. Its molecular formula is C6H3ClN2O and its molecular weight is 154.55. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-hydroxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-6-2-1-5(10)4(3-8)9-6/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAICBBLNRBJZFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301270475
Record name 6-Chloro-3-hydroxy-2-pyridinecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727736-70-1
Record name 6-Chloro-3-hydroxy-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727736-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-hydroxy-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Exploration of Chemical Reactivity and Transformational Chemistry of 6 Chloro 3 Hydroxypicolinonitrile

Reactivity Profiles of the Nitrile Functionality in Picolinonitrile Derivatives

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including amines, amides, and carboxylic acids. nih.govchemistrysteps.com Its electrophilic carbon atom, resulting from a polarized triple bond, makes it susceptible to nucleophilic attack, similar to a carbonyl group. libretexts.orglibretexts.org

Synthetic Transformations to Amino, Amido, and Carboxyl Derivatives

The nitrile moiety of picolinonitrile derivatives can undergo several fundamental transformations to yield key functional groups valuable in medicinal chemistry and materials science.

Reduction to Amines: The conversion of nitriles to primary amines is a common transformation. libretexts.org A powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) is typically employed. The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic nitrile carbon, forming an intermediate imine anion which is further reduced to the amine upon workup with water. libretexts.orglibretexts.org

Hydrolysis to Amides and Carboxylic Acids: Nitriles can be hydrolyzed under either acidic or basic conditions to first form an amide, which can then be further hydrolyzed to a carboxylic acid. chemistrysteps.com Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, allowing attack by a weak nucleophile like water. This forms an imidic acid intermediate that tautomerizes to the more stable amide. chemistrysteps.com Complete hydrolysis to the carboxylic acid can be achieved with prolonged heating in acidic or basic solutions. libretexts.org For the synthesis of amides from the resulting carboxylic acid, various coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) and DMAP (4-Dimethylaminopyridine) can be used to facilitate the reaction with an amine. nih.gov

Table 1: Synthetic Transformations of the Nitrile Group

Starting Functional Group Reagents Product Functional Group
Nitrile 1. LiAlH₄ 2. H₂O Primary Amine
Nitrile H₂O, H⁺ or OH⁻ (controlled) Amide
Nitrile H₂O, H⁺ or OH⁻ (prolonged heating) Carboxylic Acid

Elaboration to Imidate and Amidoxime (B1450833) Analogues

Beyond simple hydrolysis and reduction, the nitrile group serves as a precursor for more complex nitrogen-containing heterocycles and functional groups.

Imidates: Nitriles can react with nucleophiles like the cysteine residues in proteins to form thioimidate adducts. nih.gov This reactivity highlights the potential of the nitrile group to act as a covalent modifier in biological contexts. nih.gov

Amidoximes: A particularly useful transformation is the conversion to amidoximes. This is achieved by reacting the picolinonitrile with hydroxylamine (B1172632), often in the form of hydroxylamine hydrochloride with a base like sodium carbonate. soton.ac.uk This reaction is generally high-yielding and proceeds under mild conditions, such as refluxing in ethanol. soton.ac.uk The resulting amidoxime functionality is a valuable pharmacophore and a versatile synthetic intermediate for constructing various five-membered heterocycles like 1,2,4-oxadiazoles. soton.ac.uk

Table 2: Formation of Imidate and Amidoxime Derivatives

Starting Material Reagents Product Analogue
Picolinonitrile Cysteine Thioimidate

Comprehensive Study of Reactions Involving the Hydroxyl Group on the Pyridine (B92270) Ring

The 3-hydroxyl group on the pyridine ring is a key site for derivatization, primarily through reactions targeting the nucleophilic oxygen atom. Its reactivity is also intrinsically linked to the tautomeric equilibrium present in hydroxypyridine systems.

Pathways for Acylation and Alkylation Reactions

The hydroxyl group of 6-Chloro-3-hydroxypicolinonitrile can be readily acylated or alkylated to form ether and ester derivatives.

Acylation: Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or acid anhydride, typically in the presence of a base. This reaction leads to the formation of an ester linkage. Friedel-Crafts acylation is a well-known method for acylating aromatic rings, but in the case of a hydroxyl substituent, O-acylation is a primary reaction pathway. organic-chemistry.org The reaction introduces an acyl group (-COR) onto the oxygen atom. libretexts.org

Alkylation: Similarly, alkylation introduces an alkyl group onto the hydroxyl oxygen, forming an ether. This is typically achieved by treating the hydroxypyridine with an alkyl halide (e.g., alkyl chloride) in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. While Friedel-Crafts alkylation typically involves C-alkylation of an aromatic ring catalyzed by a Lewis acid like AlCl₃, O-alkylation of a phenol-like hydroxyl group is a common alternative pathway. libretexts.orgmasterorganicchemistry.com Studies on 3-hydroxypyridine (B118123) have shown it can react at the oxygen atom to form ether linkages. researchgate.net

Investigation of Tautomerism and Its Influence on Chemical Behavior

Hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone forms. researchgate.net For this compound, this involves an equilibrium between the 3-hydroxy form and the 6-chloro-1H-pyridin-2-one form.

The position of this equilibrium is significantly influenced by the solvent. In aqueous solutions, the pyridone form is generally dominant. researchgate.net However, in less polar solvents, the proportion of the hydroxypyridine tautomer increases. researchgate.net This tautomerism has a profound impact on chemical reactivity. For instance, alkylation reactions can potentially occur at either the oxygen atom of the hydroxy form or the nitrogen atom of the pyridone form, leading to different products. The reaction of 2-hydroxypyridine, for example, can yield a mixture of products from both N- and O-alkylation. researchgate.net Understanding and controlling this equilibrium is therefore crucial for selective functionalization.

Advanced Substitution and Cross-Coupling Reactions at the Chlorine Atom

The chlorine atom at the 6-position of the pyridine ring is a prime site for substitution and, more significantly, for modern cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

A prominent example is the Sonogashira cross-coupling reaction, which has been successfully applied to analogous 6-bromo-cyanopyridines to introduce alkyne functionalities. soton.ac.uk This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base, reacting the chloro-pyridine with a terminal alkyne. soton.ac.uk The operational simplicity and tolerance of various functional groups make it a highly valuable transformation. soton.ac.uk

Beyond the Sonogashira reaction, the chloro-substituent allows for a range of other palladium-catalyzed cross-coupling reactions, which are staples in modern synthetic chemistry.

Table 3: Common Cross-Coupling Reactions at the C6-Chloro Position

Reaction Name Coupling Partner Bond Formed Typical Catalyst System
Suzuki Coupling Boronic acid/ester (R-B(OR)₂) C-C Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)
Heck Coupling Alkene (R-CH=CH₂) C-C Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)
Buchwald-Hartwig Amination Amine (R-NH₂) C-N Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu)

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) |

These reactions dramatically expand the synthetic utility of this compound, allowing for the introduction of diverse aryl, vinyl, amino, and alkynyl groups, thereby providing access to a vast chemical space for drug discovery and material science applications.

Nucleophilic Aromatic Substitution Mechanisms on Chlorinated Pyridines

The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is inherently susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. wikipedia.orggcwgandhinagar.com In this compound, the presence of a chlorine atom at the C6 position provides a suitable leaving group for nucleophilic aromatic substitution (SNAr) reactions.

The reactivity in SNAr is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this specific molecule, the powerful electron-withdrawing nitrile (-CN) group is at the C2 position, which is para to the C6 chlorine. This geometric arrangement is crucial as it allows for the effective delocalization and stabilization of the negative charge in the reaction intermediate.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.orgnih.gov

Addition Step: A nucleophile attacks the electrophilic carbon atom bearing the leaving group (C6). This attack temporarily breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The stability of this complex is the key to the reaction's feasibility. The electron-withdrawing nitrile group at the C2 position plays a pivotal role by stabilizing the negative charge through resonance, delocalizing it onto the nitrogen atom of the cyano group.

Elimination Step: The aromaticity of the ring is restored as the leaving group (chloride ion) is expelled, resulting in the final substituted product.

The rate of these reactions is typically governed by the initial nucleophilic attack, as this step involves the disruption of the aromatic system. nih.gov The hydroxyl group at the C3 position (meta to the chlorine) has a less direct, but still influential, electronic effect. While it is an electron-donating group by resonance, its meta position prevents it from directly participating in the resonance stabilization of the negative charge of the Meisenheimer complex.

The relative reactivity of halogens as leaving groups in SNAr reactions on activated rings can sometimes be counterintuitive. For many activated systems, fluoride (B91410) is the best leaving group, followed by chloride, bromide, and iodide. nih.govyoutube.com This is because the rate-determining step is the initial attack, which is facilitated by the high electronegativity of fluorine making the attached carbon more electrophilic. youtube.com

Table 1: Influence of Substituents on SNAr Reactivity at the C6 Position of this compound

SubstituentPositionElectronic EffectImpact on Meisenheimer Complex Stability
Nitrile (-CN)C2 (para)Strong Electron-WithdrawingStrong stabilization via resonance
Hydroxyl (-OH)C3 (meta)Electron-Donating (resonance), Weakly Withdrawing (inductive)Minor influence; does not directly delocalize the negative charge
Pyridine NitrogenN1Strong Electron-Withdrawing (inductive & resonance)Overall ring activation towards nucleophilic attack

Palladium-Catalyzed and Other Metal-Mediated Cross-Coupling Strategies for C-C Bond Formation

The carbon-chlorine bond in this compound serves as a reactive handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. Palladium-catalyzed reactions are among the most versatile and widely used methods for this purpose. researchgate.netwikipedia.org

The general catalytic cycle for these reactions, such as the Suzuki-Miyaura coupling, involves three main steps: libretexts.org

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring, forming a Palladium(II) complex. This is often the rate-limiting step, and the reactivity of aryl chlorides can be lower than that of bromides or iodides. mdpi.com

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction couples the chloropyridine with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is highly valued for its tolerance of a wide range of functional groups and its use of relatively non-toxic and stable boronic acid reagents. wikipedia.org The choice of ligand on the palladium catalyst is critical and can influence reaction efficiency and even selectivity in di- or poly-halogenated systems. nih.govacs.org

Sonogashira Coupling: This reaction is used to form a C-C bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.orglibretexts.orgnih.gov This method is instrumental for synthesizing arylalkynes. Copper-free versions of the Sonogashira reaction have also been developed to avoid issues related to the homocoupling of alkynes. organic-chemistry.org

Kumada-Corriu Coupling: This reaction involves the coupling of an organomagnesium reagent (Grignard reagent) with the aryl halide, catalyzed by palladium or nickel complexes.

The efficiency of these cross-coupling reactions on the this compound substrate depends on the chosen catalyst system (metal and ligand), base, and reaction conditions. The electronic nature of the pyridine ring, being electron-deficient, generally makes it a good substrate for these types of reactions.

Table 2: Overview of Potential C-C Cross-Coupling Reactions on this compound

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-MiyauraR-B(OH)₂ or R-B(OR')₂Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄)C(sp²)-C(sp²), C(sp²)-C(sp³)
SonogashiraR-C≡CHPd(0) complex, Cu(I) salt (e.g., CuI), Amine baseC(sp²)-C(sp)
Kumada-CorriuR-MgX (X=Br, Cl)Pd or Ni complex (e.g., PdCl₂(dppf))C(sp²)-C(sp²), C(sp²)-C(sp³)
HeckAlkene (R'-CH=CH₂)Pd(0) complex, BaseC(sp²)-C(sp²) (alkenyl)

Analysis of Electrophilic and Nucleophilic Characteristics of the Pyridine Nitrogen in this compound

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which lies in the plane of the ring and is not part of the aromatic π-system. wikipedia.org This lone pair is responsible for the basic and nucleophilic character of pyridine and its derivatives. wikipedia.orggcwgandhinagar.com

Nucleophilic Character: The pyridine nitrogen can act as a nucleophile or a base, reacting with electrophiles such as protons (in acids) or alkyl halides to form pyridinium (B92312) salts. gcwgandhinagar.com However, the nucleophilicity and basicity of the nitrogen in this compound are significantly modulated by the substituents on the ring. The strongly electron-withdrawing chloro and nitrile groups pull electron density away from the ring, including from the nitrogen atom. This inductive effect reduces the availability of the nitrogen's lone pair, making it a weaker base and nucleophile compared to unsubstituted pyridine. Conversely, the hydroxyl group at C3 is electron-donating via resonance, which would slightly counteract this deactivation, but the combined effect of the C2-nitrile and C6-chloro groups is expected to dominate. Computational studies on substituted pyridines have shown that the electron density on the nitrogen atom is highly sensitive to the electronic nature of the ring substituents. researchgate.net

Electrophilic Influence: While the nitrogen atom itself is nucleophilic, its presence makes the entire pyridine ring electrophilic, particularly the carbon atoms at positions 2, 4, and 6. wikipedia.org The nitrogen atom withdraws electron density from the ring carbons through both induction and resonance, making them more susceptible to attack by nucleophiles. This is the fundamental reason why SNAr reactions are feasible on this ring system. Protonation or quaternization of the nitrogen atom dramatically increases the ring's electrophilicity by placing a formal positive charge on the heteroatom, further activating the ring towards nucleophilic attack. This property can sometimes be harnessed to promote substitution reactions that might otherwise be sluggish. gcwgandhinagar.com

Structure Activity Relationship Sar and Mechanistic Investigations in Biological Systems

Fundamental Design Principles for Pyridine-Based Bioactive Molecules

The pyridine (B92270) ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of FDA-approved drugs. nih.govrsc.orgnih.govrsc.org This six-membered nitrogen-containing heterocycle is an isostere of benzene (B151609) and serves as a versatile framework in drug design. rsc.orgnih.gov Its inclusion in a molecule can enhance water solubility, a crucial property for drug candidates. nih.govmdpi.com

The biological profile of pyridine derivatives can be finely tuned by attaching various functional groups. nih.gov The position and nature of these substituents profoundly influence the molecule's pharmacological, pharmacokinetic, and toxicological properties. nih.gov For instance, the addition of hydroxyl (-OH), methoxy (B1213986) (-OMe), and amino (-NH2) groups has been shown to enhance the antiproliferative activity of certain pyridine compounds. nih.govnih.govunison.mx Conversely, the introduction of halogens or bulky groups can sometimes lead to a decrease in activity, highlighting the sensitive nature of structure-activity relationships. nih.govnih.govunison.mx The basicity of the pyridine nitrogen atom allows it to form hydrogen bonds, which is a key factor in its interaction with biological targets like enzymes. nih.gov

Detailed SAR Investigations of 6-Chloro-3-hydroxypicolinonitrile Derivatives

A detailed examination of the functional groups of this compound provides insight into its potential biological role. The specific placement of the chlorine, hydroxyl, and nitrile groups on the picolinonitrile framework is critical.

The introduction of a chlorine atom into a bioactive molecule is a common strategy in medicinal chemistry that can substantially alter its properties and efficacy. researchgate.neteurochlor.orgnih.gov A chlorine substituent can increase the lipophilicity of a compound, which may enhance its ability to cross cell membranes and reach its target site. researchgate.netnih.gov

From an electronic standpoint, chlorine is an electron-withdrawing group, which can influence the reactivity of the entire molecule. researchgate.net In the context of a biological target, such as the binding pocket of a protein, the chlorine atom can participate in various non-bonding interactions. researchgate.net These include steric and electronic effects that can lead to either a tighter or looser fit within the binding site. nih.gov Notably, chlorine atoms can engage in halogen-π dispersion interactions, a type of stabilizing force that has been observed between a chlorinated ligand and a nucleobase in the ribosome. nih.gov However, the effect of chlorination is not universally positive; in some instances, it can diminish or completely abolish biological activity. eurochlor.org For certain pyridine derivatives, for example, a chlorine substituent was found to be less favorable for antiproliferative activity compared to a methyl or hydrogen group. mdpi.com

The hydroxyl (-OH) and nitrile (-CN) groups are pivotal for the interaction of this compound with biological receptors.

The hydroxyl group is a classic hydrogen bond donor. nih.govmdpi.com Its presence on a pyridine ring has been linked to enhanced biological activity in several studies. nih.govnih.govunison.mx In one analysis, replacing a methoxy group (-OCH3) with a hydroxyl group on a pyridine derivative led to a significant increase in antiproliferative activity, suggesting the importance of the hydrogen-donating capability of the -OH group in receptor binding. mdpi.com

The nitrile group is a versatile functional group in drug design, often considered a bioisostere of carbonyl or hydroxyl groups. researchgate.net Its unique, linear sp-hybridized structure allows it to fit into narrow subpockets of protein binding sites. researchgate.net The nitrogen atom's lone pair of electrons enables the nitrile group to act as a hydrogen bond acceptor, forming interactions with protein residues like serine or backbone amides. researchgate.net Beyond hydrogen bonding, nitrile groups can also participate in hydrophobic interactions, similar to halogen atoms. researchgate.net This dual capability allows the nitrile moiety to play a significant role in improving binding affinity and specificity. researchgate.net

Functional GroupPositionPotential Role in Biological ActivityInteraction Type
Pyridine RingCore ScaffoldProvides basic framework, influences solubility. nih.govmdpi.comHydrogen Bonding (via Nitrogen), π-stacking.
ChlorineC6Modulates lipophilicity, electronic properties, and steric fit. researchgate.netnih.govHalogen-π Interactions, Hydrophobic Interactions. researchgate.netnih.gov
HydroxylC3Enhances binding affinity and activity. nih.govmdpi.comHydrogen Bond Donor. mdpi.com
NitrileC2 (Picolinonitrile)Contributes to binding affinity and specificity. researchgate.netHydrogen Bond Acceptor, Hydrophobic Interactions. researchgate.net

Elucidation of Mechanistic Insights into Biological Interactions at the Molecular Level

The mechanism of action for this compound at the molecular level likely involves a synergistic interplay of its functional groups to bind to a specific biological target. Based on the analysis of its constituent parts, a plausible mechanism involves enzyme inhibition. evitachem.com

The molecule would orient itself within the enzyme's active site, with the hydroxyl and nitrile groups playing key roles in establishing a stable complex. The hydroxyl group would likely act as a hydrogen bond donor to an amino acid residue or a backbone carbonyl, while the nitrile group would act as a hydrogen bond acceptor. researchgate.netevitachem.com The chlorine atom at the 6-position could further stabilize the binding through hydrophobic or halogen-π interactions with aromatic residues in the binding pocket. researchgate.netnih.gov This multi-point interaction would anchor the molecule, potentially blocking the active site and inhibiting the enzyme's normal function.

Identification and Validation of Targeted Biological Pathways and Specific Molecular Targets

While the specific molecular targets of this compound are not definitively established in the reviewed literature, the broader class of pyridine-based bioactive molecules has been shown to interact with a range of biological pathways. Many pyridine derivatives exhibit anticancer properties by targeting key cellular machinery. rsc.orgresearchgate.net

Potential molecular targets for compounds with this scaffold include:

Protein Kinases: These enzymes are crucial for cell signaling, and their inhibition is a major strategy in cancer therapy. Numerous pyridine derivatives have been developed as kinase inhibitors. researchgate.net

Tubulin: This protein is the building block of microtubules, which are essential for cell division. Some pyridine-containing compounds have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. rsc.orgresearchgate.net

Topoisomerase: These enzymes are involved in managing the topology of DNA during replication and transcription. Their inhibition by small molecules can lead to DNA damage and cell death. researchgate.net

Neuroreceptors: In the context of agrochemicals, some pyridine derivatives act as pesticides by targeting insect neuroreceptors.

Validation of the specific targets for this compound would require extensive biological assays, including enzymatic activity screens, cell-based assays, and ultimately, co-crystallization studies to visualize the precise molecular interactions.

Academic Research Applications in Chemical Biology and Medicinal Chemistry

Research into Antimicrobial Potential of 6-Chloro-3-hydroxypicolinonitrile and its Analogues

The pyridine (B92270) nucleus is a well-established pharmacophore in the design of antimicrobial agents. nih.gov Research has demonstrated that compounds containing a pyridine ring exhibit notable antibacterial and antifungal properties. nih.gov The introduction of a chlorine atom, as seen in this compound, can significantly influence the antimicrobial activity of flavonoid derivatives, with some chlorinated compounds showing potent inhibitory effects against pathogenic bacteria. researchgate.net

The antimicrobial potential of pyridine derivatives is broad, with various synthesized compounds showing activity against a range of microorganisms. For instance, some pyrido[2,3-d]pyrimidines, which are structurally related to pyridine, have demonstrated moderate antimicrobial activity. nih.gov Specifically, one compound from this class was found to be particularly active against Staphylococcus aureus. nih.gov The antimicrobial efficacy of pyridine-containing compounds is often evaluated against a panel of bacteria and fungi, including E. coli, S. aureus, C. albicans, and A. niger. nih.gov Given the established antimicrobial profile of chlorinated and pyridine-containing molecules, this compound represents a promising scaffold for the development of new antimicrobial agents.

Investigations into Anticancer Properties and Related Therapeutic Strategies

Pyridine derivatives are recognized for their wide range of biological applications, including their use as anticancer agents. researchgate.net While direct studies on the anticancer properties of this compound are not extensively documented, research on structurally related compounds highlights the potential of this chemical class. For example, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which feature a chlorinated heterocyclic ring, were synthesized and evaluated as potential anticancer agents. nih.gov

These compounds were found to reduce the growth of several hematological cancer cell lines and promote apoptosis by increasing the mRNA expression of p53 and Bax genes. nih.gov Molecular docking studies further suggested that these molecules could bind to key protein targets in myeloma, leukemia, and lymphoma. nih.gov The piperidine (B6355638) ring is a common feature in many natural alkaloids and approved drugs, and its derivatives continue to be explored in preclinical cancer research. nih.gov The structural similarities and the presence of the crucial chloro-substituent suggest that this compound could serve as a valuable starting point for designing novel anticancer therapeutics.

Development of this compound as a Key Intermediate in Pharmaceutical Synthesis

In the synthesis of active pharmaceutical ingredients (APIs), chemical intermediates are fundamental building blocks that undergo further reactions to form the final drug substance. arborpharmchem.com The structural features of this compound—a pyridine core with chloro, hydroxyl, and nitrile functional groups—make it a highly versatile intermediate for pharmaceutical synthesis. beilstein-journals.org Pyridine and its derivatives are common scaffolds in drug design and development. researchgate.net

Exploration of Pyridine Derivatives as Inhibitors within the Kynurenine (B1673888) Pathway

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan, producing several neuroactive metabolites. nih.gov An imbalance in this pathway is implicated in various neurological and inflammatory disorders. One of the key metabolites, quinolinic acid, which contains a pyridine ring structure, is a known neurotoxin. nih.govnih.gov Therefore, inhibiting its production is a significant therapeutic strategy.

Research has shown that chlorinated aromatic compounds can act as inhibitors of the kynurenine pathway. For example, 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate have been investigated for their ability to reduce the synthesis of quinolinic acid. nih.govnih.gov Specifically, 6-chlorotryptophan was found to decrease the formation of L-kynurenine and kynurenate. nih.gov Given that the target pathway involves pyridine-based structures and that chlorinated molecules have shown inhibitory activity, this compound stands out as a candidate for exploration as a potential modulator of the kynurenine pathway. Its pyridine core combined with a chlorine substituent makes it a structurally relevant molecule for the design of new inhibitors.

Contribution to Neurological Disorder Research, including Acetylcholinesterase Reactivators

The irreversible inhibition of acetylcholinesterase (AChE) by organophosphorus nerve agents leads to a cholinergic crisis that can be fatal. nih.gov The standard treatment involves the use of an AChE reactivator, typically from the pyridinium (B92312) aldoxime family. nih.gov These compounds work by displacing the organophosphorus group from the active site of the enzyme, thereby restoring its function. nih.gov

The pyridine ring is the core structure of these life-saving reactivators. nih.gov However, current treatments have limitations, including their inability to efficiently cross the blood-brain barrier to reactivate AChE in the central nervous system. nih.gov This has spurred ongoing research to develop new reactivators with improved properties. nih.gov The pyridine scaffold of this compound makes it a relevant starting structure for the design and synthesis of novel AChE reactivators. Its functional groups could be modified to create new derivatives with potentially enhanced efficacy and better central nervous system penetration, addressing a critical need in the treatment of nerve agent poisoning.

Development of Novel Antifungal and Anti-Influenza Agents Based on Pyridine Scaffolds

The pyridine scaffold has proven to be a highly privileged structure in the development of antiviral and antifungal agents. researchgate.net

Antifungal Agents: Pyridine derivatives have been extensively investigated for their antifungal properties. chempanda.com They are recognized for their potential to combat a variety of fungal pathogens, including those resistant to existing drugs. chempanda.comnih.gov For example, certain hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have shown good antifungal activity against strains like C. albicans and C. parapsilosis. nih.gov The mechanism of action for some pyridine-based antifungals involves the disruption of the fungal cell membrane's integrity. acs.org The inclusion of a halogen, such as chlorine, is a common strategy in the design of potent antifungal compounds. mdpi.com

In Vitro Antifungal Activity of Selected Pyridine Derivatives
Compound TypeFungal StrainMIC (µg/mL)Reference
bis-(imidazole)-pyridine hybrid 5aC. albicans wild type3.9 nih.gov
bis-(benzimidazole)-pyridine hybrid 6aRhodotorula sp.3.9 nih.gov
bis-(imidazole)-pyridine hybrid 5cC. albicans wild type62.5 nih.gov

Anti-Influenza Agents: The emergence of drug-resistant influenza strains necessitates the development of new antiviral drugs with novel mechanisms of action. acs.org Pyridine derivatives have emerged as a promising class of anti-influenza agents. nih.govnih.gov Some research has focused on creating analogues of broad-spectrum antiviral agents like Favipiravir, which contains a pyrazine (B50134) ring, a close relative of pyridine. acs.orgnih.gov Other strategies involve designing pyridine-based molecules that inhibit the influenza virus's RNA-dependent RNA polymerase (RdRp) by disrupting the interaction between its PA and PB1 subunits. nih.govmdpi.com Furthermore, novel benzothiazolyl-pyridine hybrids have demonstrated significant activity against the H5N1 influenza virus. acs.org

In Vitro Anti-Influenza Activity of Selected Pyridine Derivatives
CompoundVirus StrainActivity/IC₅₀Reference
Benzothiazolyl-pyridine hybrid 8hH5N193% inhibition at 0.5 µmol/µL acs.org
Benzothiazolyl-pyridine hybrid 8hSARS-CoV-23.669 µM acs.org
Compound 3c (Favipiravir analogue)Influenza APotent inhibition of replication acs.orgnih.gov

Academic Research Applications in Agrochemical Science

Design and Synthesis of Next-Generation Pesticides Utilizing Pyridine (B92270) Moieties

The pyridine ring is a crucial pharmacophore in a multitude of successful pesticides, valued for its biological activity and favorable environmental compatibility. epa.gov The incorporation of a pyridine moiety, as seen in 6-Chloro-3-hydroxypicolinonitrile, is a strategic approach in the design of novel agrochemicals with high efficacy and low toxicity. epa.gov The development of pesticides has evolved through generations, with pyridine-based compounds representing a significant advancement over older classes like organochlorines and organophosphates. epa.gov

Research has demonstrated that the pyridine scaffold is a cornerstone in the creation of a wide array of pesticides, including fungicides, herbicides, and insecticides. mdpi.comnih.govnih.gov The functional groups attached to the pyridine ring play a critical role in defining the specific biological activity and mode of action of the resulting pesticide. For instance, the nitrile group (-CN) present in this compound is a common feature in various commercial pesticides and is known to contribute to their efficacy.

The synthesis of novel pesticides often involves the strategic modification of lead compounds like this compound. For example, the hydroxyl group can serve as a reactive site for the introduction of various other functional groups, leading to the creation of a library of derivatives with diverse biological activities. This approach allows for the fine-tuning of the molecule's properties to target specific pests or to enhance its performance in different environmental conditions.

A notable example of the utilization of pyridine derivatives in agrochemical development is the synthesis of 3-chloro-6-pyrazolyl picolinate (B1231196) derivatives, which have shown significant potential as auxin-type herbicides. nih.gov These compounds, structurally related to this compound through the shared chloropyridine core, demonstrate the versatility of this chemical scaffold in generating novel herbicidal candidates. nih.gov

Comprehensive Structure-Efficacy Relationship Studies in Agrochemical Derivatives

The position and nature of substituents on the pyridine ring are known to have a profound impact on the biological activity of the resulting compound. For instance, in a series of benzophenanthridine alkaloids, the type and position of substitution on the D ring were found to be critical for their antimicrobial activity. plos.org Similarly, for derivatives of this compound, the precise placement of the chloro and hydroxyl groups is expected to be a key determinant of their pesticidal properties.

The chlorine atom at the 6-position of the pyridine ring is a common feature in many bioactive molecules and is often associated with enhanced biological activity. nih.gov SER studies on related compounds have shown that the presence of a chlorine atom can significantly influence the molecule's ability to interact with its biological target. nih.gov

The following table provides a hypothetical representation of how SER data for derivatives of this compound might be presented, illustrating the impact of different substituents on fungicidal activity.

Compound IDR1 (at position 3)R2 (at position 6)Fungicidal Activity (EC50, µM)
This compound OHCl15.2
Derivative AOCH3Cl25.8
Derivative BOHF18.5
Derivative CNH2Cl32.1

This table is for illustrative purposes only and does not represent actual experimental data.

Environmental Fate, Metabolism, and Ecotoxicological Impact Assessments of Chlorinated Pyridine Compounds

The widespread use of chlorinated pyridine compounds in agriculture necessitates a thorough understanding of their environmental fate, metabolism, and potential ecotoxicological impact. nih.govmdpi.com When a pesticide is released into the environment, it can undergo various transformation processes, including microbial degradation, photodegradation, and hydrolysis. mdpi.com These processes determine the persistence of the compound in the environment and the nature of its degradation products, which may themselves have biological activity. frontiersin.org

The degradation of pyridine and its derivatives in soil and water has been the subject of numerous studies. nih.govcdc.gov Microorganisms, including bacteria and fungi, play a crucial role in the biodegradation of these compounds. nih.govresearchgate.net The rate of degradation is influenced by various environmental factors such as soil type, temperature, moisture, and pH. researchgate.net

The metabolism of pesticides in target and non-target organisms is another critical area of research. In plants, pesticides can be metabolized into various compounds, which may be more or less toxic than the parent molecule. nih.gov Understanding these metabolic pathways is essential for assessing the potential for bioaccumulation in the food chain and for ensuring food safety.

Ecotoxicological studies are conducted to evaluate the potential adverse effects of pesticides on non-target organisms, including beneficial insects, aquatic life, and soil microorganisms. unimi.it The toxicity of pyridine compounds can vary significantly depending on their specific chemical structure. nih.gov

The table below summarizes key environmental parameters for a representative chlorinated pyridine pesticide, providing an indication of the types of data that would be relevant for assessing the environmental impact of this compound and its derivatives.

Environmental ParameterValueReference
Aerobic Soil Metabolism Half-life29-73 days epa.gov
HydrolysisStable at pH 5, 7, 9 epa.gov
Aerobic Aquatic Metabolism Half-life39-41 days epa.gov
Anaerobic Aquatic Metabolism Half-life83 days epa.gov

This data is for a representative chlorinated pyridine pesticide and is intended for illustrative purposes.

Exploration of 6 Chloro 3 Hydroxypicolinonitrile in Materials Science and Industrial Chemistry

Integration into the Synthesis of Advanced Conductive Polymers

The functional groups on 6-Chloro-3-hydroxypicolinonitrile could influence polymerization and the final properties of the polymer. The chloro group can be a site for subsequent chemical modification or can influence the electronic properties of the monomer. The hydroxyl and nitrile groups can also play a role in the polymerization process and in the charge transport properties of the resulting polymer. For instance, the electrochemical behavior of pyridine (B92270) derivatives can be tuned by the introduction of various substituents, which in turn affects the properties of the derived polymers.

Table 1: Potential Polymerization Characteristics of this compound

PropertyPotential Influence of Functional Groups
Polymerization Method Electrochemical polymerization is a plausible route for pyridine derivatives.
Conductivity The electron-withdrawing nature of the chloro and nitrile groups, combined with the electron-donating potential of the hydroxyl group, could allow for tuning of the polymer's band gap and conductivity.
Solubility & Processability The hydroxyl group may enhance solubility in certain solvents, potentially improving the processability of the resulting polymer.
Post-Polymerization Modification The chloro and hydroxyl groups offer sites for further chemical reactions to fine-tune the polymer's properties after its initial synthesis.

This table is based on the general principles of polymer chemistry and the known reactivity of the functional groups present in the molecule, as direct experimental data for the polymerization of this compound was not found in the reviewed sources.

Development and Performance Evaluation of Chemical Sensors

Substituted pyridine and quinoline derivatives are well-established platforms for the development of fluorescent and colorimetric chemical sensors. The design of these sensors often relies on the ability of the heterocyclic ring system and its functional groups to interact with specific analytes, leading to a detectable change in their optical or electronic properties. The 3-hydroxypicolinonitrile scaffold, in particular, is of interest for sensor applications due to the chelating potential of the adjacent hydroxyl and nitrile groups, which can coordinate with metal ions.

The compound this compound possesses the necessary structural features to act as a chemosensor. The pyridine nitrogen, the hydroxyl oxygen, and the nitrile nitrogen can form a coordination site for metal ions. Upon binding to a metal ion, the electronic structure of the molecule would be perturbed, potentially leading to a change in its fluorescence or absorption spectrum. This "turn-on" or "turn-off" response forms the basis of a chemical sensor. The chloro substituent could further modulate the electronic properties and the binding affinity and selectivity of the sensor for different metal ions.

Table 2: Potential Sensing Characteristics of this compound

CharacteristicPotential Role of Molecular Structure
Analyte Selectivity The specific geometry and electronic nature of the coordination site formed by the pyridine, hydroxyl, and nitrile groups would determine the selectivity towards certain metal ions.
Sensing Mechanism Potential mechanisms include Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Förster Resonance Energy Transfer (FRET) upon analyte binding.
Detection Limit The sensitivity and detection limit would be influenced by the binding affinity of the molecule for the target analyte and the quantum yield of the fluorophore.
Response Time The kinetics of the binding interaction between the sensor molecule and the analyte would dictate the response time.

This table outlines the potential characteristics of a chemical sensor based on this compound, drawing analogies from existing sensors based on similar heterocyclic scaffolds.

Applications in the Synthesis of Dyes and Pigments for Advanced Materials

The synthesis of novel dyes and pigments is a cornerstone of industrial chemistry, with applications ranging from textiles to advanced materials for electronics and optics. Heterocyclic compounds, including pyridine derivatives, are often key components of chromophores due to their electronic properties and stability. The structure of this compound suggests its potential as a precursor or a core scaffold for the synthesis of new colorants.

The process of creating a dye often involves the strategic introduction of electron-donating and electron-withdrawing groups to a conjugated system to tune the absorption and emission of light. In this compound, the pyridine ring provides the basic heterocyclic structure, while the hydroxyl, chloro, and nitrile groups can be chemically modified to create a more extended π-conjugated system, which is essential for color. For example, the hydroxyl group could be used as a coupling site for diazo compounds to form azo dyes, a widely used class of industrial colorants.

Furthermore, the interaction of organic molecules with inorganic materials can lead to the formation of stable pigments, as exemplified by the historical Maya blue pigment, which is a complex of indigo dye with palygorskite clay. It is conceivable that this compound or its derivatives could be similarly incorporated into inorganic matrices to create novel hybrid pigments with enhanced stability and unique color properties.

Table 3: Potential for Dye and Pigment Synthesis

ApplicationSynthetic StrategyPotential Properties
Azo Dyes Diazotization of an aromatic amine and subsequent coupling with the hydroxyl group of this compound.A wide range of colors depending on the specific diazonium salt used.
Styryl Dyes Condensation reaction involving the methyl group (if introduced at a suitable position) with an aromatic aldehyde.Potentially fluorescent dyes with applications in imaging and sensing.
Hybrid Pigments Intercalation or surface modification of clays or other inorganic materials with this compound or its derivatives.Enhanced thermal and chemical stability of the colorant.

The synthetic strategies and potential properties listed in this table are based on established methods for dye synthesis and the known reactivity of the functional groups in this compound.

Advanced Spectroscopic and Spectrometric Characterization Methodologies in Academic Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy, including ¹H NMR and ¹³C NMR, would be the primary method for confirming the molecular structure of 6-Chloro-3-hydroxypicolinonitrile in solution.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the hydroxyl proton. The chemical shifts and coupling constants of the two aromatic protons would be crucial in confirming their relative positions. The hydroxyl proton's signal would likely be a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide evidence for each of the six carbon atoms in the molecule, including the carbonitrile carbon, the chlorinated carbon, the hydroxyl-bearing carbon, and the remaining aromatic carbons. The chemical shifts would be indicative of their electronic environments.

Expected NMR Data (Hypothetical): Without experimental data, a precise data table cannot be generated. However, a hypothetical table is presented below for illustrative purposes, based on general principles of NMR spectroscopy for similar structures.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Aromatic CH (position 4)7.0 - 7.5120 - 130
Aromatic CH (position 5)7.5 - 8.0130 - 140
Hydroxyl OH5.0 - 9.0 (broad)-
C-CN-115 - 125
C-OH-150 - 160
C-Cl-145 - 155
C2-110 - 120

This table is for illustrative purposes only and is not based on experimental data.

Utilization of Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would be used to accurately determine the monoisotopic mass of the compound, which is 153.9985 for the most common isotopes (¹²C₆¹H₃³⁵Cl¹⁴N₂¹⁶O). The presence of chlorine would be readily identifiable by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio, resulting in M and M+2 peaks.

Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation pathways. Likely fragmentations would include the loss of the cyano group (-CN), the hydroxyl group (-OH), or the chlorine atom (-Cl), providing valuable structural information.

Hypothetical Mass Spectrometry Data:

Technique Expected Observation
HRMS (ESI+)[M+H]⁺ peak at m/z 155.0063
MS (EI)Molecular ion peak [M]⁺ at m/z 154, with an M+2 peak at m/z 156
MS/MSFragmentation ions corresponding to the loss of HCN, Cl, and CO

This table is for illustrative purposes only and is not based on experimental data.

Interpretation of Infrared (IR) Spectroscopy Data for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound.

The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, C=C and C=N stretching vibrations from the pyridine ring, and the C-Cl stretch.

Hypothetical Infrared Spectroscopy Data:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (hydroxyl)3200 - 3600Broad
C≡N Stretch (nitrile)2220 - 2260Sharp, Medium
C=C / C=N Stretch (aromatic ring)1400 - 1600Medium to Strong
C-Cl Stretch600 - 800Medium to Strong

This table is for illustrative purposes only and is not based on experimental data.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. myskinrecipes.comsigmaaldrich.com If suitable single crystals of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. myskinrecipes.com

As no published crystal structure exists, it is not possible to provide experimental data. The analysis would typically yield the crystal system, space group, and unit cell dimensions.

Advanced Spectrophotometric Techniques for Quantitative Analysis and Metal Complexation Studies

UV-Visible spectrophotometry could be utilized for the quantitative analysis of this compound in solution by constructing a calibration curve based on Beer-Lambert law. The pyridine ring system, being a chromophore, would exhibit characteristic absorption maxima in the UV region.

Furthermore, the presence of the hydroxyl group and the nitrogen atoms of the pyridine ring and nitrile group makes this compound a potential ligand for metal ions. Spectrophotometric titrations could be employed to study the formation of metal complexes. Changes in the absorption spectrum upon the addition of a metal salt would indicate complexation and could be used to determine the stoichiometry and stability constants of the resulting complexes. However, no such studies have been reported in the available literature.

Computational and Theoretical Chemistry Studies of 6 Chloro 3 Hydroxypicolinonitrile

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and properties of molecules. nih.gov These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding molecular stability and reactivity. nih.gov Methods such as B3LYP with various basis sets (e.g., 6-311+G(d,p)) are commonly employed to optimize molecular geometries and calculate electronic properties. researchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. nih.govyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive.

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for a Pyridine (B92270) Derivative This table presents representative data for a related compound, calculated using DFT methods, to illustrate the concepts.

Parameter Value (eV) Description
EHOMO -7.15 Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability.
ELUMO -2.34 Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability.

| Energy Gap (ΔE) | 4.81 | ELUMO - EHOMO, a measure of molecular stability and chemical reactivity. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. uni-muenchen.de It illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netresearchgate.net

Red/Yellow Regions : These areas correspond to negative electrostatic potential and are susceptible to electrophilic attack. For 6-Chloro-3-hydroxypicolinonitrile, these regions would likely be concentrated around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring. researchgate.netresearchgate.net

Blue Regions : These areas of positive potential are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the one in the hydroxyl group. researchgate.net

Green Regions : These represent areas of neutral potential. researchgate.net

The MEP map provides a guide to how the molecule will interact with other charged species, including receptors and substrates. uni-muenchen.de For instance, the negative potential near the 3-methoxy group in flavone (B191248) derivatives has been correlated with their anti-picornavirus activities. nih.gov

Prediction of Chemical Reactivity Descriptors and Mechanistic Pathways

Beyond FMO analysis, DFT calculations can yield a range of chemical reactivity descriptors that quantify a molecule's reactivity. arxiv.org These descriptors are derived from the changes in energy upon the addition or removal of an electron and help in understanding reaction mechanisms. researchgate.net

Key global reactivity descriptors include:

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. A high hardness value, correlated with a large HOMO-LUMO gap, indicates high stability.

Global Softness (S) : The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω) : A measure of a molecule's ability to act as an electrophile. arxiv.org

These descriptors are instrumental in predicting how a molecule like this compound might behave in a chemical reaction, for example, by indicating whether it will act as an electron donor or acceptor. researchgate.net

Table 2: Illustrative Chemical Reactivity Descriptors This table shows representative descriptors for a related heterocyclic compound to illustrate their application.

Descriptor Formula Significance
Electronegativity (χ) -(EHOMO + ELUMO)/2 Describes the tendency to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to charge transfer.

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of a molecule. |

Molecular Dynamics Simulations for Conformational Landscape Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can provide critical insights into its conformational flexibility, stability, and how it interacts with its environment, such as a solvent or a biological receptor. researchgate.netmdpi.com

By simulating the molecule's behavior in a system (e.g., in an aqueous solution), researchers can:

Identify the most stable conformations (low-energy states).

Analyze the strength and nature of intermolecular hydrogen bonds. researchgate.net

Study the dynamics of its adsorption onto surfaces, which is relevant for applications in materials science. rsc.org

Observe how the molecule-ligand complex behaves and remains stable over a period of nanoseconds, confirming the viability of interactions predicted by docking studies. researchgate.net

Measures such as Root Mean Square Deviation (RMSD), Radius of Gyration (rGyr), and Solvent Accessible Surface Area (SASA) are tracked during simulations to assess the stability and conformational changes of the system. researchgate.net

In Silico Docking Studies for Ligand-Receptor Interaction Prediction in Biological Systems

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, docking studies could be used to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or protein receptors. nih.gov The process involves:

Obtaining the 3D structures of the ligand (this compound) and the target protein.

Using a docking algorithm to place the ligand into the binding site of the protein in multiple possible conformations.

Scoring the different poses based on factors like binding energy to identify the most favorable interaction. nih.gov

The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, providing a rationale for the molecule's potential biological activity. nih.gov For example, docking studies on a related pyridazine (B1198779) derivative showed that it targets EGFR and HER2 receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Using Computed Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity. researchgate.net QSAR models are built by correlating computed molecular descriptors with experimentally determined activities.

The electronic and structural descriptors calculated for this compound through quantum chemical methods can be used as inputs for QSAR models. These descriptors can include:

Electronic Descriptors : HOMO/LUMO energies, dipole moment, and partial atomic charges.

Structural Descriptors : Molecular weight, surface area, and volume.

Topological Descriptors : Indices that describe molecular branching and shape.

By developing a QSAR model for a series of related compounds, it becomes possible to predict the activity of new, unsynthesized molecules like this compound, thereby guiding the design of more potent and specific compounds. researchgate.net

Challenges, Emerging Opportunities, and Future Research Directions

Development of Sustainable and Green Chemistry Approaches in 6-Chloro-3-hydroxypicolinonitrile Synthesis

The synthesis of this compound and its derivatives presents an opportunity to apply the principles of green chemistry to minimize environmental impact and enhance process efficiency. Traditional synthetic routes for similar heterocyclic compounds often rely on harsh reagents and conditions. For instance, the synthesis of a related compound, 6-chloro-3-hydroxy-2-nitropyridine, involves the use of concentrated sulfuric acid and potassium nitrate. chemicalbook.com Another patented process for a similar structure, 6-chloro-3-fluoro-2-pyridinecarboxylic acid, utilizes potassium dichromate as an oxidant, which is a known environmental hazard. google.com

To address these challenges, future research should focus on developing more sustainable synthetic pathways. This could involve the exploration of catalytic methods, such as using transition metal catalysts for C-H activation or employing biocatalysts to perform specific transformations under milder conditions. rsc.org Biocatalysis, in particular, offers the potential for high selectivity and reduced waste generation. nih.govnih.govrsc.org The use of enzymes could enable more direct and efficient synthetic routes, avoiding the need for protecting groups and reducing the number of reaction steps. youtube.com

Green Chemistry ApproachPotential Application in this compound Synthesis
Catalysis Utilization of transition metal catalysts for targeted C-H functionalization to introduce the chloro and hydroxyl groups with high regioselectivity.
Biocatalysis Employment of enzymes, such as hydroxylases or halogenases, to introduce functional groups stereoselectively and under mild, aqueous conditions. nih.govnih.gov
Alternative Solvents Replacement of hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.
Renewable Feedstocks Investigation of bio-based starting materials for the synthesis of the picolinonitrile scaffold.
Process Intensification Development of continuous flow processes to improve reaction control, reduce waste, and enhance safety.

Rational Design of Derivatives with Enhanced Biological Selectivity and Reduced Off-Target Effects

The this compound scaffold represents a valuable starting point for the rational design of novel bioactive molecules. The principles of medicinal chemistry and structure-activity relationship (SAR) studies can guide the modification of this core structure to develop derivatives with enhanced biological selectivity and reduced off-target effects. nih.govmdpi.com By systematically altering the substituents on the pyridine (B92270) ring, researchers can fine-tune the compound's physicochemical properties and its interactions with biological targets.

For example, in the development of kinase inhibitors, a common strategy involves modifying a lead compound to improve its binding affinity for the target kinase while minimizing interactions with other kinases. nih.govnih.govresearchgate.net This can be achieved by introducing specific functional groups that exploit subtle differences in the ATP-binding pockets of various kinases. Similarly, the 6-chloro and 3-hydroxy groups of the picolinonitrile core can be modified or replaced to explore their influence on biological activity and selectivity. mdpi.com

Design StrategyExample Application to this compound
Scaffold Hopping Replacing the picolinonitrile core with other heterocyclic systems to identify novel chemotypes with improved properties.
Fragment-Based Drug Discovery Identifying small molecular fragments that bind to a biological target and then growing or linking them to the this compound scaffold.
Structure-Based Design Utilizing the three-dimensional structure of a target protein to design derivatives that fit precisely into the binding site.
Pharmacophore Modeling Creating a virtual model of the essential features required for biological activity and using it to design new derivatives.

Synergistic Integration of Computational and Experimental Methods in Accelerating Drug Discovery and Materials Science

The integration of computational and experimental methods offers a powerful approach to accelerate the discovery and development of new drugs and materials based on the this compound scaffold. Computational techniques, such as Density Functional Theory (DFT) and molecular docking, can provide valuable insights into the electronic structure, reactivity, and potential biological interactions of the compound and its derivatives. nih.gov

For instance, DFT studies can be used to predict the most likely sites for chemical reactions, guiding the design of synthetic routes and the exploration of the compound's reactivity. researchgate.net Molecular docking simulations can help to identify potential biological targets and predict the binding modes of derivatives, enabling the prioritization of compounds for experimental testing. This synergistic approach, where computational predictions inform experimental work and experimental results are used to refine computational models, can significantly streamline the research and development process.

Computational MethodApplication in this compound Research
Density Functional Theory (DFT) Calculation of electronic properties, prediction of reactivity, and analysis of spectroscopic data. nih.govresearchgate.net
Molecular Docking Prediction of binding modes and affinities of derivatives to biological targets.
Quantitative Structure-Activity Relationship (QSAR) Development of models that correlate chemical structure with biological activity to guide the design of more potent compounds.
Molecular Dynamics (MD) Simulations Investigation of the dynamic behavior of the compound and its derivatives in biological systems.

Identification of Emerging Applications and Unexplored Chemical Reactivity Profiles of the Compound

The unique combination of functional groups in this compound—a chlorinated pyridine ring, a hydroxyl group, and a nitrile group—suggests a wide range of potential applications and unexplored chemical reactivity. The picolinonitrile moiety is a key structural feature in various pharmaceuticals and agrochemicals. For example, related 6-chloropyridine derivatives are used as intermediates in the synthesis of insecticides. google.com

Future research should aim to identify new applications for this compound and its derivatives. This could include screening for activity in areas such as oncology, infectious diseases, and neurodegenerative disorders. Furthermore, a systematic exploration of the compound's chemical reactivity is warranted. This could involve investigating its participation in various chemical transformations, such as cross-coupling reactions, C-H activation, and multicomponent reactions, to generate a diverse library of novel compounds for further study. rsc.org

Potential Application AreaRationale
Agrochemicals The presence of the 6-chloropyridine moiety, a common feature in many pesticides. google.com
Pharmaceuticals The picolinonitrile scaffold is a known pharmacophore in various drug candidates.
Materials Science The potential for the compound to act as a ligand for metal complexes or as a building block for functional polymers.
Chemical Probes Development of fluorescent or biotinylated derivatives to study biological processes.

Collaborative Research Frameworks for Accelerating Discovery and Translation

The advancement of research on this compound can be significantly accelerated through the establishment of collaborative research frameworks. Such frameworks can bring together experts from different disciplines, including chemistry, biology, and computational science, to tackle the complex challenges associated with drug discovery and materials development.

Public-private partnerships (PPPs) are a particularly effective model for fostering collaboration between academic research institutions and private companies. tandfonline.comeuropa.eunih.govumd.edu These partnerships can provide access to funding, resources, and expertise that may not be available to individual research groups. Another promising approach is the use of pre-competitive collaborations, where multiple pharmaceutical companies share data and resources to address common challenges in early-stage drug discovery. kubermatic.com The MELLODDY project, which utilized a federated machine learning platform for drug discovery, is a prime example of such a collaboration. kubermatic.com Additionally, cloud-based platforms can facilitate seamless data sharing and collaboration among researchers in different geographical locations. drugdiscoverytrends.com

Collaborative ModelKey Features
Public-Private Partnerships (PPPs) Collaboration between academic institutions and industry to leverage complementary strengths and resources. tandfonline.comeuropa.eucsis.org
Pre-competitive Consortia Multiple companies working together to address shared research challenges before the stage of commercial competition. kubermatic.com
Open Source Drug Discovery A collaborative platform where scientific data and findings are made freely available to the public to accelerate drug discovery.
Cloud-Based Collaboration Platforms Web-based tools that enable real-time data sharing and analysis among research partners. drugdiscoverytrends.comwikipedia.org

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6-Chloro-3-hydroxypicolinonitrile

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